GSK 525768A
Overview
Description
GSK 525768A is the inactive enantiomer of GSK525762A. It is a compound that has no activity towards bromodomain and extra-terminal domain proteins. This compound is primarily used in scientific research to understand the role of its active counterpart, GSK525762A, in various biological processes .
Preparation Methods
The preparation of GSK 525768A involves several synthetic routes and reaction conditions. The compound is synthesized as the ®-enantiomer of GSK525762A.
Industrial Production Methods:
- The compound is produced in a solid form, with a light yellow to yellow color.
- It is stored at -20°C for up to three years in powder form and at -80°C for up to two years in solvent form .
Chemical Reactions Analysis
GSK 525768A undergoes various chemical reactions, including:
Hydrogen Bond Formation: It forms hydrogen bonds with conserved asparagine residues, mimicking the binding mode of acetylated lysine.
Solubility: It is highly soluble in dimethyl sulfoxide (DMSO), with a solubility of ≥ 100 mg/mL.
Common Reagents and Conditions:
Solvents: DMSO is commonly used for dissolving the compound.
Reaction Conditions: The compound is stable under standard laboratory conditions and does not undergo significant degradation.
Major Products:
Scientific Research Applications
GSK 525768A is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Epigenetic Research: It is used to study the role of bromodomain and extra-terminal domain proteins in transcriptional regulation and disease.
Inflammation Studies: The compound helps in understanding the suppression of inflammation by its active counterpart, GSK525762A.
Cancer Research: It is used to explore the effects of bromodomain and extra-terminal domain protein inhibition on tumor cell proliferation.
Mechanism of Action
GSK 525768A exerts its effects by directly engaging the protein module through hydrogen bond formation with conserved asparagine residues. This binding mimics the mode of acetylated lysine, resulting in the inhibitor binding deeper within the acetylated lysine binding site without displacing conserved water molecules .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQFGUYHFJNHI-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C[C@@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680634 | |
Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260530-25-3 | |
Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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